molecular formula C14H18O4 B2602955 Ethyl (3,5-dimethyl-4-methoxybenzoyl)acetate CAS No. 1443328-00-4

Ethyl (3,5-dimethyl-4-methoxybenzoyl)acetate

Cat. No.: B2602955
CAS No.: 1443328-00-4
M. Wt: 250.294
InChI Key: AOZOFWWKAAQEHH-UHFFFAOYSA-N
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Description

Ethyl (3,5-dimethyl-4-methoxybenzoyl)acetate is a substituted benzoylacetate ester characterized by a 3,5-dimethyl-4-methoxybenzoyl moiety linked to an ethyl acetate group. This compound’s structure features electron-donating substituents (methoxy and methyl groups) on the aromatic ring, which influence its electronic properties and reactivity.

Properties

IUPAC Name

ethyl 3-(4-methoxy-3,5-dimethylphenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-5-18-13(16)8-12(15)11-6-9(2)14(17-4)10(3)7-11/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZOFWWKAAQEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3,5-dimethyl-4-methoxybenzoyl)acetate typically involves the esterification of 3,5-dimethyl-4-methoxybenzoic acid with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,5-dimethyl-4-methoxybenzoyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 3,5-dimethyl-4-methoxybenzoic acid.

    Reduction: Formation of ethyl (3,5-dimethyl-4-methoxybenzyl)acetate.

    Substitution: Formation of various substituted benzoyl acetates depending on the nucleophile used.

Scientific Research Applications

Ethyl (3,5-dimethyl-4-methoxybenzoyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3,5-dimethyl-4-methoxybenzoyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects : The 3,5-dimethyl-4-methoxybenzoyl group in the target compound creates a sterically hindered and electron-rich aromatic system. This contrasts with methyl 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate, where the isoxazole ring introduces a heterocyclic motif with distinct π-electron properties .
  • This differs from chloro-substituted analogs (e.g., Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate), where electron-withdrawing groups may polarize the ester linkage .

Notes

  • Handling Precautions : Esters with electron-donating groups may exhibit enhanced sensitivity to hydrolysis; storage under anhydrous conditions is advised.

Biological Activity

Ethyl (3,5-dimethyl-4-methoxybenzoyl)acetate is a compound with notable potential in various biological applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an ester derived from the 3,5-dimethyl-4-methoxybenzoic acid and ethanol. Its chemical structure can be represented as follows:

C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3

This compound features a methoxy group that significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects. The specific pathways involved can vary but typically include:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
  • Receptor Modulation : Altering the conformation of receptors, which can affect downstream signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that the compound could be explored further for use in antimicrobial therapies.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines in activated macrophages. The compound demonstrated a dose-dependent reduction in cytokine levels, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Anticancer Activity :
    A recent study evaluated the anticancer properties of this compound against melanoma cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies revealed that it induces apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. This compound showed a protective effect on neuronal cells against hydrogen peroxide-induced damage, suggesting its potential use in neurodegenerative disease therapies .

Synthesis and Applications

This compound can be synthesized through various methods, including esterification reactions involving 3,5-dimethyl-4-methoxybenzoic acid and ethanol under acidic conditions. This compound serves as an important intermediate in organic synthesis and has applications in pharmaceutical development due to its diverse biological activities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl (3,5-dimethyl-4-methoxybenzoyl)acetate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : A typical synthesis involves Friedel-Crafts acylation or esterification under reflux conditions. For example, analogous compounds (e.g., Ethyl 4-methoxybenzoyl derivatives) are synthesized via acid-catalyzed esterification at 80–100°C using ethanol as a solvent . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of benzoyl chloride to ethyl acetate) and stepwise purification via vacuum distillation or recrystallization (water-ethanol mixtures). Impurities from incomplete acylation can be minimized by monitoring reaction progress with TLC (Rf ≈ 0.5 in hexane:ethyl acetate 3:1) .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be applied to characterize this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include δ 1.3–1.4 ppm (triplet, CH3 of ethyl group), δ 3.8–4.3 ppm (quartet, CH2 of ethyl ester), and δ 2.2–2.4 ppm (singlet, aromatic methyl groups). The methoxy group resonates at δ 3.9 ppm .
  • GC-MS : Fragmentation patterns show peaks at m/z 236 (molecular ion) and m/z 163 (loss of -COOEt). Retention time is typically 8–10 min on a DB-5 column .

  • IR : Strong C=O stretch at ~1740 cm⁻¹ (ester) and aromatic C-H bends near 830 cm⁻¹ (meta-substitution) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately predicts molecular orbitals and electrostatic potential surfaces. For example, the HOMO-LUMO gap (~4.5 eV) indicates moderate electrophilicity, while Fukui functions identify reactive sites (e.g., carbonyl carbon for nucleophilic attack) . Solvent effects (e.g., ethanol polarity) can be modeled using the COSMO solvation model .

Q. How does the steric and electronic influence of the 3,5-dimethyl-4-methoxy substituent affect the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The 3,5-dimethyl groups sterically hinder nucleophilic approach to the carbonyl, slowing reactions like hydrolysis. However, the electron-donating methoxy group at C4 increases electron density at the carbonyl oxygen, enhancing resonance stabilization and reducing electrophilicity. Kinetic studies in alkaline conditions (pH 10–12) show a rate constant (k) 30% lower than unsubstituted analogs .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay models?

  • Methodological Answer : Discrepancies may arise from assay-specific factors:

  • Solubility : Use DMSO stock solutions ≤1% to avoid cytotoxicity artifacts .
  • Metabolic interference : Pre-incubate with liver microsomes (e.g., rat S9 fraction) to assess stability .
  • Dose-response validation : Perform IC50 replicates in ≥3 independent assays (e.g., MTT for cytotoxicity, agar dilution for antimicrobial activity) .

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